

Analytical HPLC method for [1,1'-Bicyclohexyl]-1-carboxylic acid analysis

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Compound of Interest

Compound Name: [1,1'-Bicyclohexyl]-1-carboxylic acid

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An Application Note and Protocol for the Analytical HPLC Method for [1,1'-Bicyclohexyl]-1-carboxylic Acid Analysis

Introduction

[1,1'-Bicyclohexyl]-1-carboxylic acid is a key intermediate in the synthesis of the antispasmodic drug dicyclomine.[1] It is also considered a related compound or impurity in dicyclomine hydrochloride preparations.[2][3] Accurate and reliable quantitative analysis of this compound is crucial for quality control in pharmaceutical manufacturing and for stability studies of the final drug product. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of [1,1'-Bicyclohexyl]-1-carboxylic acid. The method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

The physicochemical properties of [1,1'-Bicyclohexyl]-1-carboxylic acid, such as its high LogP of approximately 4.4 and a predicted pKa of around 4.84, indicate its non-polar nature, making it well-suited for retention and separation on a reversed-phase column.[1][4][5] This method utilizes a C8 column and a simple isocratic mobile phase of acetonitrile and a phosphate buffer, providing a rapid and efficient analysis with UV detection.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: Symmetry C8, 150 mm x 4.6 mm, 3.5 μ m particle size.
- Reference Standard: **[1,1'-Bicyclohexyl]-1-carboxylic acid** (Purity \geq 98%).
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
- Reagents: Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade), Orthophosphoric acid (Analytical grade).

Preparation of Solutions

- Mobile Phase A (Buffer): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 μ m membrane filter.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Diluent: A mixture of Acetonitrile and Water in a 70:30 (v/v) ratio.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh about 25 mg of **[1,1'-Bicyclohexyl]-1-carboxylic acid** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1-100 μ g/mL).

Chromatographic Conditions

The analysis is performed using an isocratic elution.

Parameter	Condition
Mobile Phase	Buffer (pH 3.5) : Acetonitrile (45:55, v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Injection Volume	20 µL
Detection	UV at 215 nm
Run Time	10 minutes

Sample Preparation

For the analysis of bulk drug or formulation samples, accurately weigh a quantity of the sample equivalent to a target concentration of **[1,1'-Bicyclohexyl]-1-carboxylic acid** and dissolve it in the diluent. The solution may need to be sonicated to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The quantitative performance of the method is summarized in the table below. This data is representative and may vary based on the specific instrumentation and laboratory conditions.

Parameter	Result
Retention Time (RT)	Approximately 5.2 min
Linearity (Correlation Coefficient, r^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantitation (LOQ)	1.0 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (Recovery)	98.0% - 102.0%

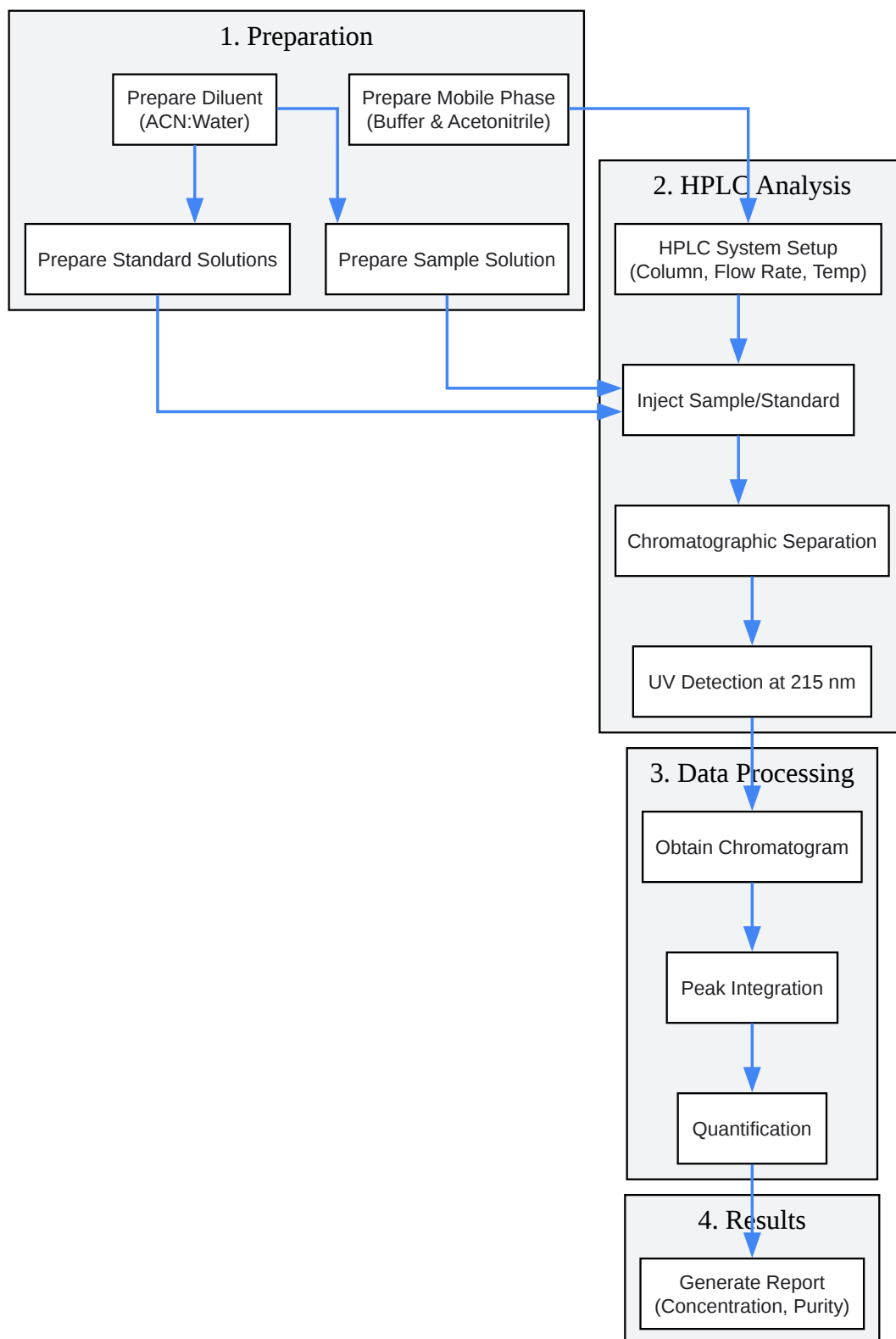
Method Validation

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to standard guidelines.

- **Specificity:** The method demonstrated good specificity with no interference from the diluent or potential impurities at the retention time of the analyte.
- **Linearity:** A linear relationship between the peak area and concentration was observed over the specified range with a correlation coefficient greater than 0.999.
- **Accuracy:** The accuracy of the method was confirmed by recovery studies, with recovery values falling within the acceptable range of 98.0% to 102.0%.
- **Precision:** The precision of the method, expressed as the relative standard deviation (%RSD) for replicate injections, was found to be less than 2.0%, indicating good repeatability.
- **LOD and LOQ:** The limit of detection and limit of quantitation were determined to be 0.3 µg/mL and 1.0 µg/mL, respectively, demonstrating the sensitivity of the method.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from the preparation of solutions to the final data analysis.



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Caption: Workflow for the HPLC analysis of **[1,1'-Bicyclohexyl]-1-carboxylic acid**.

Conclusion

This application note provides a detailed and robust RP-HPLC method for the quantitative analysis of **[1,1'-Bicyclohexyl]-1-carboxylic acid**. The method is simple, accurate, precise, and sensitive, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a common C8 column and a straightforward isocratic mobile phase ensures ease of implementation in most analytical laboratories.

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